molecular formula C15H12N2 B1297770 N-(Diphenylmethylene)aminoacetonitrile CAS No. 70591-20-7

N-(Diphenylmethylene)aminoacetonitrile

Cat. No.: B1297770
CAS No.: 70591-20-7
M. Wt: 220.27 g/mol
InChI Key: VRLJFRODHVSTIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Diphenylmethylene)aminoacetonitrile can be synthesized through the reaction of benzaldehyde with aminoacetonitrile under basic conditions . The reaction typically involves the use of a phase-transfer catalyst to facilitate the alkylation process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The use of phase-transfer catalysis is crucial in both laboratory and industrial settings to achieve high yields and purity .

Properties

IUPAC Name

2-(benzhydrylideneamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLJFRODHVSTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346513
Record name N-(Diphenylmethylene)aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70591-20-7
Record name [(Diphenylmethylene)amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70591-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diphenylmethylene)aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(diphenylmethylene)amino]acetonitrile
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Synthesis routes and methods I

Procedure details

A mixture of benzophenone imine (25 g, 0.138 mol, Aldrich) and aminoacetonitrile hydrochloride (25 g, 0.270 mol, Lancaster) in dichloromethane (1000 mL) was stirred in a 2 L Erlenmeyer flask under nitrogen at room temperature for 5 days. The reaction mixture was filtered to remove the precipitated ammonium chloride and the filtrate was evaporated to dryness in vacuo. The resulting residue was dissolved in ether (400 mL) washed with water (200 mL) and brine. After drying over magnesium sulfate the solution was evaporated to give (benzhydrylideneamino)acetonitrile (47.89 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzophenone imine (25 g, 0.138 mol, Aldrich) and aminoacetonitrile hydrochloride (25 g, 0.270 mol, Lancaster) in dichloromethane (1000 mL) was stirred in a 2L Erlenmeyer flask under nitrogen at room temperature for 5 days. The reaction mixture was filtered to remove the precipitated ammonium chloride and the filtrate was evaporated to dryness in vacuo. The resulting residue was dissolved in ether (400 mL) washed with water (200 mL) and brine. After drying over magnesium sulfate the solution was evaporated to give (benzhydrylideneamino)-acetonitrile (47.89 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the primary application of N-(Diphenylmethylene)aminoacetonitrile in organic synthesis?

A1: this compound acts as a glycine anion equivalent in amino acid synthesis via phase transfer catalysis []. This means it can be used to introduce a glycine unit into a molecule through various reactions.

Q2: Can you describe an unusual reaction involving this compound derivatives observed during the synthesis of carborane-containing amino acids?

A2: Researchers observed a novel dehydrocyanation reaction during the synthesis of carborane-containing amino acids []. When α,α-disubstituted-[N-(diphenylmethylene)]aminoacetonitriles, specifically those incorporating carborane moieties, reacted with a decaborane-acetonitrile complex, an unexpected elimination of hydrogen cyanide occurred. This reaction yielded boronated alkene derivatives instead of the expected boronated nitrile products. This dehydrocyanation was not observed with simple alkyl or phenyl substituents, suggesting a unique influence of the carborane structure on the reaction pathway.

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